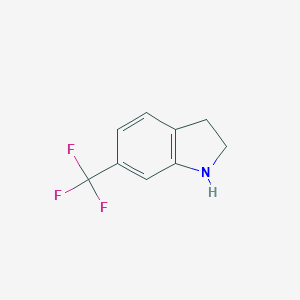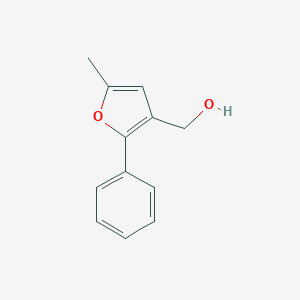
(S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol
Descripción general
Descripción
(S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol is a chiral compound that contains a thiophene ring, a chlorine atom, and a hydroxyl group. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom, which is known for its diverse applications in medicinal chemistry and material science
Mecanismo De Acción
Target of Action
Thiophene derivatives, which this compound is a part of, have been reported to exhibit a variety of biological effects . They have been used in the advancement of organic semiconductors , and have shown many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
Thiophene derivatives are known to interact with various biological targets to exert their effects . For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Thiophene derivatives are known to impact a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
The molecular weight of a similar compound, (s)-3-methylamino-1-(thiophen-2-yl)propan-1-ol, is 17126 g/mol , which might suggest good bioavailability as compounds with a molecular weight under 500 g/mol generally have better absorption and permeation .
Result of Action
Thiophene derivatives have been reported to exhibit a variety of biological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Análisis Bioquímico
Cellular Effects
Thiophene derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiophene derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of thiophene with an appropriate chlorinating agent to introduce the chlorine atom, followed by the addition of a hydroxyl group through a nucleophilic substitution reaction . The reaction conditions typically involve the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are often carried out under inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chlorine atom can be reduced to form a hydrogen atom.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Nucleophiles such as sodium azide or thiourea can be used under basic conditions.
Major Products Formed
Oxidation: Formation of (S)-3-Chloro-1-(thiophen-2-yl)propan-1-one.
Reduction: Formation of (S)-3-Hydroxy-1-(thiophen-2-yl)propan-1-ol.
Substitution: Formation of (S)-3-Amino-1-(thiophen-2-yl)propan-1-ol or (S)-3-Thio-1-(thiophen-2-yl)propan-1-ol.
Aplicaciones Científicas De Investigación
(S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
Similar Compounds
®-3-Chloro-1-(thiophen-2-yl)propan-1-ol: The enantiomer of (S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol, which may have different biological activities and properties.
3-Chloro-1-(thiophen-2-yl)propan-1-one: A related compound where the hydroxyl group is replaced with a ketone group.
3-Amino-1-(thiophen-2-yl)propan-1-ol: A derivative where the chlorine atom is replaced with an amino group.
Uniqueness
This compound is unique due to its chiral center and the presence of both a chlorine atom and a hydroxyl group.
Propiedades
IUPAC Name |
(1S)-3-chloro-1-thiophen-2-ylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClOS/c8-4-3-6(9)7-2-1-5-10-7/h1-2,5-6,9H,3-4H2/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YISRPYKYTBBHBK-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CCCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)[C@H](CCCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[3,6-bis(dimethylamino)-1H-xanthen-9-yl]-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid](/img/structure/B71717.png)
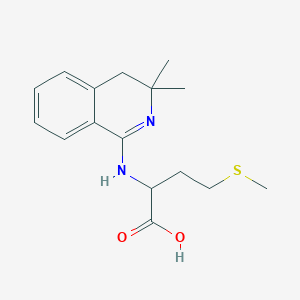

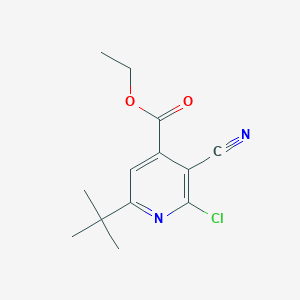
![7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene](/img/structure/B71726.png)
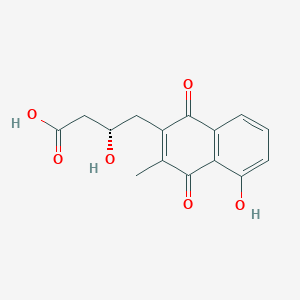
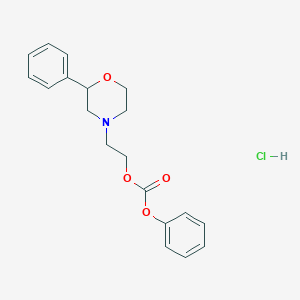
![7-Nitroimidazo[2,1-b]benzothiazole-2-carboxylic acid ethyl ester](/img/structure/B71732.png)
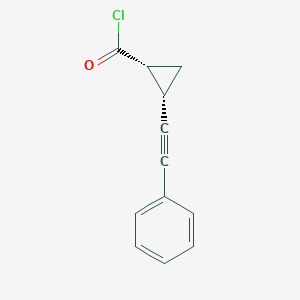
![5,6,7,8-Tetrahydro-4H-thieno[3,2-B]azepine](/img/structure/B71734.png)
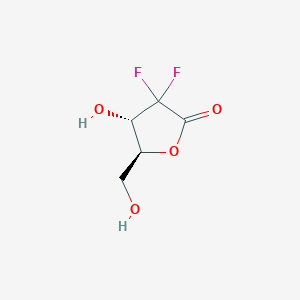
![5H-Imidazo[2,1-b][1,3]oxazine, 6-azido-6,7-dihydro-2-nitro-, (6S)-](/img/structure/B71736.png)
